{2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL
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Overview
Description
{2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of diphenylmethanol with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This is followed by further functionalization to attach the hydroxy and additional phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow processes to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nitration of the aromatic ring introduces a nitro group.
Scientific Research Applications
{2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL involves its interaction with molecular targets and pathways within cells. For instance, its antiproliferative effects may be due to its ability to interfere with cell division processes, potentially by targeting specific enzymes or signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: A simpler compound with similar structural features but lacking the sulfonyl group.
Benzhydrol: Another related compound with two phenyl groups attached to a central carbon atom.
Uniqueness
The presence of both hydroxy and sulfonyl groups in {2-[2-(HYDROXYDIPHENYLMETHYL)BENZENESULFONYL]PHENYL}DIPHENYLMETHANOL makes it unique compared to its simpler analogs. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[2-[hydroxy(diphenyl)methyl]phenyl]sulfonylphenyl]-diphenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O4S/c39-37(29-17-5-1-6-18-29,30-19-7-2-8-20-30)33-25-13-15-27-35(33)43(41,42)36-28-16-14-26-34(36)38(40,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,39-40H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSNLFAIDLFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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